5-Bromo-N,N-dimethylisoquinolin-1-amine
Description
5-Bromo-N,N-dimethylisoquinolin-1-amine is a brominated isoquinoline derivative characterized by a dimethylamine group at position 1 and a bromine atom at position 5 of the isoquinoline core. The compound is commercially available as a hydrochloride salt from multiple global suppliers, including Tai Heng Industry Co., Ltd (China) and Gencore BioPharma (India) . Isoquinoline derivatives are widely studied for their biological activities, including kinase inhibition and receptor modulation, though specific applications for this compound remain to be elucidated.
Properties
CAS No. |
1330755-16-2 |
|---|---|
Molecular Formula |
C11H11BrN2 |
Molecular Weight |
251.12 |
IUPAC Name |
5-bromo-N,N-dimethylisoquinolin-1-amine |
InChI |
InChI=1S/C11H11BrN2/c1-14(2)11-9-4-3-5-10(12)8(9)6-7-13-11/h3-7H,1-2H3 |
InChI Key |
LHNAJJIILVZUEE-UHFFFAOYSA-N |
SMILES |
CN(C)C1=NC=CC2=C1C=CC=C2Br |
Canonical SMILES |
CN(C)C1=NC=CC2=C1C=CC=C2Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
5-Bromo-N,N-dimethyltryptamine (5-Bromo-DMT)
- Core Structure : Tryptamine (indole ring with ethylamine side chain).
- Substituents : Bromine at position 5 of the indole ring; N,N-dimethylamine on the side chain.
- Synthesis : Synthesized via the Fischer Indole reaction, followed by Suzuki coupling for further functionalization .
- Applications : Used as a chemical probe in neuroscience research.
6-Bromo-N-(2-methyl-2H-benzo[d][1,2,3]triazol-5-yl)quinolin-4-amine (Compound 9)
- Core Structure: Quinoline.
- Substituents : Bromine at position 6; benzo-triazol-5-yl group at position 3.
- Synthesis: Prepared via nucleophilic aromatic substitution between 6-bromo-4-chloroquinoline and 2-methyl-2H-benzo-triazol-5-amine, using Hünig’s base under reflux .
- Applications : Serves as a scaffold for rapid library development in drug discovery, particularly for tuning kinase inhibitors or chemical probes .
5-Bromo-N,N-diethyl-1-(2-(methylcarbamoyl)pyridin-4-yl)-1H-indazole-3-carboxamide
- Core Structure : Indazole.
- Substituents : Bromine at position 5; diethylcarbamoyl and pyridinyl groups.
- Synthesis: Derived from methyl 4-(5-bromo-indazol-1-yl)picolinate via aminolysis with methylamine gas .
- Applications : Part of macrocyclic compound libraries for targeting protein-protein interactions.
Pharmacological and Functional Differences
Key Observations:
Core Structure Dictates Function: Tryptamine derivatives (e.g., 5-Bromo-DMT) preferentially target serotonin receptors due to structural mimicry of endogenous serotonin .
Bromine Position Matters: Bromine at position 5 in tryptamines enhances 5-HT1A/5-HT7 affinity , whereas its placement in isoquinoline/quinoline systems may influence steric interactions or electronic properties.
Synthetic Flexibility: Fischer Indole reactions dominate tryptamine synthesis, while nucleophilic substitutions are preferred for quinoline/isoquinoline systems .
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